Product packaging for Diphenyl toluene(Cat. No.:CAS No. 75032-36-9)

Diphenyl toluene

Cat. No.: B14443648
CAS No.: 75032-36-9
M. Wt: 244.3 g/mol
InChI Key: WJHWUMMHEBCDEV-UHFFFAOYSA-N
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Description

Notice to Researchers: The compound "Diphenyl Toluene" is not a standard chemical designation in scientific literature. The information below is a placeholder, and the specific chemical identity, properties, and applications must be verified. Supplied as a high-purity compound for laboratory research purposes. Researchers should conduct thorough analysis to confirm the molecular structure, properties, and suitability for their specific applications. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Safety: Precautions should be taken based on the confirmed chemical identity. Standard laboratory practices, including the use of appropriate personal protective equipment (PPE), are recommended until specific hazard data is available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16 B14443648 Diphenyl toluene CAS No. 75032-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75032-36-9

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-2,3-diphenylbenzene

InChI

InChI=1S/C19H16/c1-15-9-8-14-18(16-10-4-2-5-11-16)19(15)17-12-6-3-7-13-17/h2-14H,1H3

InChI Key

WJHWUMMHEBCDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Diphenyltoluene

Novel Catalytic Routes for Diphenyltoluene Production

The construction of the diphenyltoluene framework relies heavily on the formation of carbon-carbon bonds between aromatic rings. Catalysis is central to achieving this transformation efficiently, with both heterogeneous and homogeneous systems offering distinct advantages.

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and potential for recyclability. In the context of diphenyltoluene synthesis, these catalysts are often employed in Friedel-Crafts type reactions. For instance, the benzylation of toluene (B28343) can be catalyzed by solid acid catalysts. Modified clays, such as montmorillonite, have demonstrated utility in this area. These materials provide acidic sites on a solid support, facilitating the electrophilic aromatic substitution of toluene with a benzylating agent. The reaction typically involves the interaction of toluene with benzyl (B1604629) chloride or benzyl alcohol in the presence of the solid catalyst, leading to the formation of a mixture of benzyltoluene isomers, a class of diphenyltoluenes. The efficiency and selectivity of these systems depend on the nature of the catalyst's active sites, its pore structure, and the reaction conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is dominated by transition-metal-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, selectivity, and functional group tolerance. The synthesis of diphenyltoluene isomers is readily achieved using palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, or Kumada couplings.

These reactions typically involve the coupling of an aryl halide or triflate (e.g., bromotoluene) with an organometallic phenyl reagent.

Suzuki-Miyaura Coupling: Couples a halotoluene with phenylboronic acid or its esters.

Negishi Coupling: Utilizes a phenylzinc reagent.

Kumada Coupling: Employs a phenyl Grignard reagent (phenylmagnesium halide).

The choice of catalyst, which is often a palladium complex with specific phosphine (B1218219) ligands, is crucial for achieving high yields and turnover numbers. The reaction conditions, including the solvent, base (in the case of Suzuki-Miyaura), and temperature, are optimized to ensure efficient and selective formation of the desired diphenyltoluene product.

Coupling ReactionToluene PrecursorPhenyl ReagentTypical Catalyst
Suzuki-MiyauraHalotoluene (e.g., Bromotoluene)Phenylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand
NegishiHalotoluene (e.g., Iodobenzyl bromide)Phenylzinc ChloridePd(PPh₃)₄
KumadaHalotoluene (e.g., Chlorotoluene)Phenylmagnesium BromidePdCl₂(dppf) or NiCl₂(dppe)

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and proceed through a catalytic cycle involving the palladium catalyst in different oxidation states (typically Pd(0) and Pd(II)). The Negishi coupling, which utilizes arylzinc reagents, serves as an excellent example. The catalytic cycle comprises three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halotoluene (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species (Ar-Pd-X).

Transmetalation: The organozinc reagent (Ar'-ZnX) exchanges its organic group with the halide on the palladium complex. The phenyl group from the phenylzinc reagent displaces the halide on the Pd(II) center, forming a new complex (Ar-Pd-Ar').

Reductive Elimination: The two organic groups (the toluene derivative and the phenyl group) on the palladium center couple and are eliminated from the metal as the final diphenyltoluene product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

This cycle is fundamental to most palladium-catalyzed cross-coupling reactions, with minor variations depending on the specific organometallic reagent used.

Targeted Synthesis of Diphenyltoluene Isomers and Derivatives

Beyond the general synthesis, significant effort is directed toward controlling the specific substitution pattern (regioselectivity) and three-dimensional arrangement (stereoselectivity) of diphenyltoluene structures.

The synthesis of a specific diphenyltoluene isomer, such as 3,5-diphenyltoluene, is primarily a function of the starting materials. Regioselectivity is achieved not by controlling the reaction's preference for a certain position on an unsubstituted ring, but by using a precursor that already has the desired substitution pattern.

To synthesize 3,5-diphenyltoluene, a typical strategy would involve a double cross-coupling reaction starting with a 3,5-dihalo-toluene, such as 3,5-dibromotoluene. This substrate is then reacted with two equivalents of a phenylating agent, like phenylboronic acid in a Suzuki-Miyaura reaction or a phenyl Grignard reagent in a Kumada coupling. The palladium or nickel catalyst facilitates the sequential or simultaneous replacement of both bromine atoms with phenyl groups, yielding the target 3,5-diphenyltoluene with high regioselectivity. The development of efficient methods for preparing selectively substituted starting materials is therefore crucial for accessing specific isomers. thieme.ded-nb.info

While diphenyltoluene itself is an achiral molecule, chiral analogs can be synthesized. This chirality typically arises from atropisomerism, a phenomenon where rotation around a single bond is severely restricted, leading to stable, non-interconverting rotational isomers (enantiomers). mdpi.com For a diphenyltoluene analog to be chiral, bulky substituents must be placed ortho to the single bonds connecting the aromatic rings, creating a high barrier to rotation.

The synthesis of these axially chiral biaryls in an enantiomerically pure form is a significant challenge in modern organic chemistry. scispace.comrsc.org Advanced strategies often rely on asymmetric catalysis:

Dynamic Kinetic Resolution: In this approach, a racemic mixture of atropisomers is allowed to equilibrate under the reaction conditions while a chiral catalyst selectively reacts with one of the enantiomers faster than the other. This can convert nearly all of the starting material into a single desired product enantiomer. nih.gov

Asymmetric Catalysis: A prochiral substrate can be converted directly into a single enantiomer of the atropisomeric product using a chiral catalyst. This can involve methods like enantioselective cross-coupling or cyclization reactions. researchgate.netacs.org

Central-to-Axial Chirality Conversion: This sophisticated strategy involves creating a chiral center in a precursor molecule and then converting this point chirality into axial chirality during a subsequent aromatization step. mdpi.com

These methods enable the construction of highly complex and sterically hindered diphenyltoluene analogs with defined three-dimensional structures, which are valuable as chiral ligands and in materials science. nih.govresearchgate.net

Multi-component Condensation and Coupling Reactions (e.g., N,N-Diphenyl toluene from Benzaldehyde (B42025) and Aniline)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.com The synthesis of complex molecules like diphenyltoluene derivatives can be approached through such convergent methods.

A frequently cited example involves the reaction between benzaldehyde and aniline (B41778). The primary product of the direct condensation of benzaldehyde and aniline is N-benzylideneaniline, an imine also known as a Schiff base. univ-ouargla.dzrjpbcs.comyoutube.com The formation of this C=N bond is a reversible reaction that typically occurs under conditions that allow for the removal of water. univ-ouargla.dzyoutube.com

The reaction mechanism proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. youtube.com Subsequent dehydration, often acid-catalyzed, leads to the formation of the N-benzylideneaniline. univ-ouargla.dz While this initial product is not a diphenyltoluene, it serves as a crucial intermediate in more complex transformations.

Achieving a structure that could be named "N,N-Diphenyl toluene," such as N,N-diphenyl-p-toluidine, from benzaldehyde and aniline is not a direct one-pot reaction. It would necessitate a multi-step sequence or a more complex MCR involving additional components. For instance, a subsequent reaction, like a Friedel-Crafts alkylation or a cross-coupling reaction, would be required to introduce the second phenyl group onto the nitrogen and incorporate the toluene moiety. Alternatively, MCRs that synthesize highly functionalized nitrogen-containing heterocycles from aldehydes, amines, and other components have been developed, showcasing the potential for complex scaffold construction in one pot under specific catalytic conditions. nih.govrsc.org

Reaction Mechanisms of Photochemical Rearrangements Yielding Diphenyltoluene By-products

Photochemical reactions, initiated by the absorption of light, can induce molecular rearrangements not accessible through thermal methods. These reactions often proceed through high-energy intermediates like excited states and diradicals, leading to complex structural transformations. msu.edupsgcas.ac.in In certain cases, these rearrangements can produce diphenyltoluene isomers as by-products.

Di-π-Methane Rearrangement Pathways and By-product Formation

The di-π-methane (DPM) rearrangement is a photochemical reaction characteristic of molecules containing two π-systems (like vinyl or aryl groups) separated by an sp³-hybridized carbon atom—a "di-π-methane" system. wikipedia.orgscribd.com Upon photochemical excitation, these compounds rearrange to form a vinyl- or aryl-substituted cyclopropane (B1198618). numberanalytics.comgacariyalur.ac.in The reaction was first identified by Zimmerman in the 1960s during the photolysis of barrelene. wikipedia.orgscribd.com

The general mechanism involves several steps:

Excitation : The molecule absorbs a photon, promoting it to an excited singlet or triplet state. numberanalytics.com

Bridging : Interaction between the two π-systems leads to the formation of a cyclopropyldicarbinyl diradical intermediate. researchgate.netslideshare.net

Rearrangement : This diradical undergoes cleavage of one of the original cyclopropane bonds to form a new 1,3-diradical.

Product Formation : The final vinylcyclopropane (B126155) product is formed by the collapse of this diradical intermediate. numberanalytics.com

For substrates containing phenyl groups, such as 1,1,5,5-tetraphenyl-1,4-pentadiene, the DPM rearrangement proceeds efficiently. wikipedia.org The stability of the benzhydrylic radical intermediates often directs the regioselectivity of the rearrangement. wikipedia.org While the primary product is a cyclopropane derivative, side reactions or subsequent rearrangements of these strained rings could potentially lead to the formation of diphenyltoluene isomers as minor by-products, depending on the specific substitution pattern and reaction conditions. The reaction typically proceeds from the singlet excited state in acyclic systems, whereas triplet states are often involved in cyclic systems where free rotation is restricted. wikipedia.org

Table 1: Key Features of the Di-π-Methane Rearrangement

FeatureDescription
Reactant Structure A molecule with two π-systems separated by a single sp³ carbon.
Reaction Type Photochemical Isomerization. researchgate.net
Key Intermediate Cyclopropyldicarbinyl Diradical. researchgate.netslideshare.net
Product Vinyl- or Aryl-substituted Cyclopropane. numberanalytics.com
Multiplicity Typically singlet state for acyclic dienes, triplet for rigid cyclic systems. wikipedia.org

Bicycle Rearrangement Mechanisms and Stereospecificity Studies

The bicycle rearrangement is another photochemical process that involves the "slithering" of a divalent carbon atom across a π-system. chimia.ch This can be visualized as a carbon with two substituents moving around a five-membered ring, with its sp³ orbitals acting like "wheels." researchgate.net

Mechanistically, this rearrangement can be considered a type of vinylcyclopropane-to-vinylcyclopropane isomerization. chimia.ch Studies on systems like 2-methylene-4,6-diphenylbicyclo[3.1.0]hex-3-ene have shown the rearrangement to be highly stereospecific. chimia.ch The groups on the migrating carbon atom typically maintain their stereochemical integrity throughout the process.

The bicycle rearrangement can also be a constituent step in more complex photochemical reactions, including the Di-π-Methane rearrangement. The final stage of the DPM rearrangement, where a cyclopropyldicarbinyl diradical converts to a vinylcyclopropane, can be described as a bicycle process. chimia.ch The stereospecificity of these reactions is a key area of investigation, with studies showing that the endo and exo configurations of substituents are often retained in the final product. chimia.chacs.org While not a direct route to diphenyltoluenes, the rearrangement of complex bicyclic systems containing phenyl groups could theoretically yield such structures through skeletal fragmentation or secondary rearrangements.

Diradical Intermediates and Their Conversion Logic in Complex Photoreactions

Diradicals are central to the mechanisms of many photochemical reactions, including the DPM and bicycle rearrangements. msu.eduresearchgate.net These are neutral species with two unpaired electrons, which can exist in either a singlet state (spins paired) or a triplet state (spins parallel). psgcas.ac.in The triplet state is often lower in energy and more stable. msu.edu

In photochemical reactions of aromatic compounds, triplet diradical intermediates are commonly formed. psgcas.ac.in For example, the photolysis of diphenylmethane (B89790) can generate diphenylmethyl radicals. researchgate.netmdpi.com The conversion logic of these diradical intermediates dictates the final product distribution. Key pathways for diradical conversion include:

Cyclization : The two radical centers can combine to form a new sigma bond, creating a ring. This is the final step in the formation of the cyclopropane ring in the DPM rearrangement. rsc.org

Fragmentation : The diradical can break apart into smaller, more stable molecules.

Hydrogen Abstraction/Transfer : An intramolecular or intermolecular hydrogen atom transfer can occur, leading to disproportionation products. msu.edu

Intersystem Crossing (ISC) : A change in spin state (e.g., from triplet to singlet) is often required before the diradical can collapse to a stable, closed-shell product. researchgate.netrsc.org

The specific pathway taken depends on the structure of the diradical, its spin state, and the reaction environment. In complex photoreactions involving multiple phenyl groups, the diradical intermediates can undergo various rearrangements, and while specific pathways to diphenyltoluene are not commonly cited as major routes, their formation as by-products from the complex evolution of these reactive intermediates is plausible. cdnsciencepub.com

Derivatization Reactions of Diphenyltoluene Scaffolds

The diphenyltoluene scaffold, possessing two phenyl rings and a toluene core, offers multiple sites for chemical modification. Derivatization reactions can be used to introduce new functional groups, altering the molecule's physical, chemical, and biological properties.

Functionalization Strategies for Enhanced Reactivity and Selectivity

Functionalization of the diphenyltoluene core primarily involves reactions on the aromatic rings. The reactivity and selectivity of these reactions are governed by the directing effects of the existing alkyl and aryl substituents.

Electrophilic Aromatic Substitution : This is a fundamental class of reactions for functionalizing aromatic rings.

Nitration : Treatment with nitric acid and sulfuric acid can introduce nitro groups onto the phenyl rings. In diphenylmethane, nitration typically occurs at the para positions. youtube.comfirsthope.co.inrsc.org

Halogenation : Reactions with halogens (e.g., bromine) in the presence of a Lewis acid catalyst lead to the substitution of hydrogen atoms on the aromatic rings, often at the para position. youtube.com

Friedel-Crafts Reactions : Alkylation or acylation can introduce further alkyl or acyl groups, although the existing substitution pattern can lead to complex product mixtures.

Oxidation : The benzylic methylene (B1212753) bridge in diphenylmethane-type structures can be oxidized to a carbonyl group using strong oxidizing agents, forming a benzophenone (B1666685) derivative. firsthope.co.inslideshare.net

Cross-Coupling Reactions : For pre-functionalized diphenyltoluenes (e.g., halogenated derivatives), transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) are powerful tools for creating new carbon-carbon or carbon-heteroatom bonds with high selectivity. researchgate.netresearchgate.net This allows for the attachment of a wide variety of functional groups.

These strategies allow for the targeted modification of the diphenyltoluene scaffold, enabling the synthesis of a diverse library of derivatives for various applications.

Transformations to High-Value Chemical Intermediates (e.g., Diphenyl Toluene Dicarbamate)

The transformation of this compound (benzyltoluene) into high-value intermediates is an area of interest. The specific compound "this compound dicarbamate" is not extensively documented as a direct derivative of benzyltoluene. However, thermodynamic analyses have been conducted on the synthesis of a compound with this name via a different pathway: the urea (B33335) route, starting from toluene diamine and phenol (B47542) . researchgate.netcip.com.cn This suggests that "this compound dicarbamate" in this context refers to a phenyl carbamate (B1207046) of toluene diamine, not a carbamate of benzyltoluene.

Synthesis of Toluene Dicarbamate Derivatives from Toluene Diamine

The synthesis of carbamates on a toluene core typically starts with toluene diamine (TDA), a readily available industrial chemical. These dicarbamates are valuable as non-phosgene precursors to toluene diisocyanate (TDI), a key monomer for polyurethanes. researchgate.netresearchgate.net Two main non-phosgene routes are the reaction of TDA with dimethyl carbonate (DMC) or with urea and an alcohol. researchgate.netacs.org

In the DMC route, TDA is reacted with dimethyl carbonate in the presence of a catalyst, such as zinc acetate, to produce dimethyl toluene-2,4-dicarbamate (TDC). researchgate.net The urea route can be used to synthesize various alkyl toluene dicarbamates. For instance, dibutyl toluene-2,4-dicarbamate (BTDC) is synthesized from 2,4-diamino-toluene (TDA), urea, and n-butyl alcohol. researchgate.netacs.org

A thermodynamic analysis of the synthesis of this compound dicarbamate from urea, toluene diamine, and phenol has been performed. researchgate.net The study proposed several possible reaction pathways, concluding that a favorable route involves the initial reaction of urea with phenol to form phenyl carbamate, which then interacts with toluene diamine to produce this compound dicarbamate. researchgate.net

Reaction Conditions for Toluene Dicarbamate Synthesis from TDA

Product Reactants Catalyst Temperature (°C) Time (h) Yield/Selectivity Reference(s)
Dimethyl toluene-2,4-dicarbamate (TDC) 2,4-Toluene diamine (TDA), Dimethyl Carbonate (DMC) Zinc Acetate 170 3 89.6% Yield researchgate.net
Dimethyl toluene-2,4-dicarbamate (TDC) 2,4-Toluene diamine (TDA), Dimethyl Carbonate (DMC) Zinc Stearate 170 5 95.5% Yield researchgate.net
Dimethyl toluene-2,4-dicarbamate (TDC) 2,4-Toluene diamine (TDA), Urea, Methanol Zinc Chloride 190 9 41.6% Selectivity acs.org

Hypothetical Carbamation of Benzyltoluene

While direct carbamation of the aromatic rings of benzyltoluene is not documented in the provided sources, the benzylic C(sp³)-H bond of the methyl group presents a potential site for functionalization. Research on copper-catalyzed intermolecular C(sp³)-H bond functionalization has shown that toluene can undergo benzylic C-H amidation. rsc.org In this reaction, toluene reacts with phenyl isocyanate in the presence of a copper catalyst to yield a carbamate product. rsc.org Applying this logic, a hypothetical reaction could involve the direct C(sp³)-H carbamation of benzyltoluene with an isocyanate to form a benzyltoluene carbamate, though this specific transformation remains to be experimentally verified.

Computational Chemistry Approaches for Diphenyltoluene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are essential for exploring the fundamental electronic properties that govern the chemical behavior of diphenyltoluene systems. These approaches allow for the detailed analysis of molecular orbitals, reaction pathways, and thermodynamic stability.

Density Functional Theory (DFT) has become a widely used tool for investigating the relationship between the molecular structure of diphenyltoluene-related compounds and their chemical reactivity. By calculating the electronic density, DFT can predict optimized geometries, molecular orbital energies, and reaction energetics with a good balance of accuracy and computational cost.

Researchers have employed DFT to study the decomposition and reaction pathways of aromatic precursors like toluene (B28343). cnr.it For instance, the dehydrogenation of toluene's methyl group, a key step in certain chemical processes, was identified as the most probable initial decomposition path with a calculated energy barrier of 1.4 eV. cnr.it DFT calculations, using functionals like M06-2X with basis sets such as 6-311++G**, can determine relative free energies for different reaction intermediates and transition states, often including solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

A critical aspect of structure-reactivity correlation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons. In studies of 2,3-diphenylquinoxaline (B159395) derivatives, DFT calculations at the B3LYP/cc-pVDZ level were used to determine HOMO and LUMO energy levels. d-nb.info These calculations revealed that the orbitals are delocalized over the molecular backbone, suggesting good charge transport properties, which is crucial for applications in organic electronics. d-nb.info The energy gap between HOMO and LUMO provides insights into the electronic absorption properties and kinetic stability of the molecule. d-nb.info

Table 1: Selected DFT Studies on Toluene-Related Systems

System Studied DFT Functional/Basis Set Key Findings Reference
Toluene Decomposition on Si(100) DFT-D3 Dehydrogenation of the methyl group is the most likely early decomposition path with a 1.4 eV energy barrier. cnr.it
2,3-Diphenylquinoxaline Derivatives B3LYP/cc-pVDZ HOMO and LUMO levels are delocalized over the molecular backbone, indicating good semiconducting properties. d-nb.info
Dimethylcyclopentane to Toluene ONIOM (ωb97xd/6-31G(d,p):pm6) The rate-determining step is the ring expansion process; toluene formation is energetically easier than benzene (B151609) formation. rsc.org
Thermolysis of Sulfenate Ester WB97XD2/6-311G(d,p) with PCM (toluene) The thermal elimination step proceeds through a five-membered transition state. mdpi.com

Ab initio methods, which are based on first principles without empirical parameters, are crucial for accurately describing the excited states of chromophores like those found in diphenyltoluene systems. These methods are particularly important for understanding photophysical processes such as absorption and fluorescence.

For complex systems like α,ω-diphenylpolyenes, which serve as models for diphenyltoluene chromophores, highly accurate ab initio methods like multireference Møller-Plesset (MR-MPPT) perturbation theory are employed. nih.gov These calculations can determine the character and energy of various singlet and triplet excited states. nih.govrsc.org For example, studies on diphenylbutadiene have shown that its lowest singlet excited state is the optically forbidden 2 ¹A(g) state. nih.gov The analysis of excited states helps in understanding phenomena like thermally activated delayed fluorescence (TADF), where the energy gap between the lowest singlet (S₁) and triplet (T₁) states is a critical parameter. rsc.org

Time-dependent density functional theory (TD-DFT) is another widely used method for studying excited states, offering a computationally less demanding alternative to high-level ab initio calculations. acs.orgnih.gov In a study on diphenyloctatetraene, TD-DFT calculations with the ωB97-XD functional were used to find the minimum energy geometries of both the ground and the first optically bright excited state. acs.org Similarly, for diphenylmethane (B89790), rotationally resolved ultraviolet spectra were analyzed with the aid of ab initio calculations to understand the nature of the S₁ and S₂ excited states, which arise from exciton (B1674681) coupling between the two toluene-like chromophores. nist.gov These studies confirm that the transition dipole moment orientations and the energy splitting between excited states can be predicted and explained by these theoretical models. nist.gov

Computational methods are invaluable for determining the thermodynamic feasibility and equilibrium position of chemical reactions involving diphenyltoluene. By calculating key thermodynamic quantities such as enthalpy (ΔH), Gibbs free energy (ΔG), and equilibrium constants (K), researchers can predict reaction spontaneity and product distributions under various conditions.

For instance, the hydrodealkylation of toluene to produce benzene involves a primary reaction and a secondary reaction where benzene can form diphenyl. scribd.com Process simulation tools can use Gibbs free energy minimization to calculate the equilibrium conversion rates; at equilibrium, the conversion of toluene was calculated to be 90.68%, with the subsequent conversion of benzene to biphenyl (B1667301) at 1.51%. utah.edu Thermodynamic analysis has also been applied to the disproportionation of toluene, where reaction enthalpies, entropies, and Gibbs free energies are calculated to understand the influence of temperature on reaction equilibrium. researchgate.net

DFT and more rigorous composite methods like G3MP2B3 are used to calculate reaction Gibbs free energies (ΔᵣG⁰), which can then be used to determine equilibrium constants. nih.gov In a study on the dimerization of toluene diisocyanate (TDI), calculations showed that at room temperature, the formation of one specific dimer type is thermodynamically preferred, but at higher temperatures, the equilibrium shifts back toward the monomers due to the increasing contribution of entropy to the Gibbs free energy. nih.gov Similarly, the reaction of toluene with hydroxyl radicals has been studied computationally, with calculations of reaction enthalpies and barrier heights indicating that H-abstraction from the methyl group is thermodynamically more favorable than OH-addition to the phenyl ring. researchgate.net

Table 2: Calculated Thermodynamic Parameters for Selected Reactions

Reaction Computational Method Calculated Parameter Value Reference
Toluene Dimerization (TDI) G3MP2B3 Reaction Gibbs Free Energy (ΔᵣG⁰) Varies with dimer type nih.gov
Toluene + OH Radical DFT / Composite Models Reaction Enthalpy (ΔH) H-abstraction favored over OH-addition researchgate.net
Toluene Disproportionation Aspen HYSYS Thermodynamic Parameters (ΔH, ΔS, ΔG) Estimated for kinetic modeling researchgate.net
Toluene Hydrodealkylation Gibbs Free Energy Minimization Equilibrium Conversion of Toluene 90.68% utah.edu

Molecular Dynamics Simulations of Diphenyltoluene Interactions and Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This approach is particularly well-suited for studying the complex intermolecular interactions and solvent effects that characterize diphenyltoluene in condensed phases.

MD simulations are a powerful tool for investigating how diphenyltoluene and similar molecules interact with each other and form larger structures or aggregates. These interactions are governed by non-covalent forces, such as van der Waals forces and π-π stacking between the aromatic rings.

Studies on systems like asphaltenes, which are often modeled in toluene solvent, provide significant insight into aggregation behavior. acs.orgnih.gov Using force fields like the general AMBER force field (GAFF), classical atomistic MD simulations on the microsecond timescale can track the formation of molecular aggregates. acs.org The results show that in toluene, asphaltenes tend to form small aggregates of just a few molecules, whereas in a poor solvent like heptane, they exhibit a strong tendency to form larger, more compact aggregates. acs.orgnih.gov This confirms toluene's role as a good solvent that can disrupt intermolecular aggregation. d-nb.info

The structure of these aggregates can be characterized by calculating their radius of gyration (Rg) and fractal dimension (Df). For asphaltene aggregates in toluene, the fractal dimension is found to be around 2, which suggests a planar or highly porous spherical structure. acs.orgnih.gov The introduction of alkyl side chains and heteroatoms into the molecular structure can lead to increased intermolecular interactions and promote more face-to-face stacking configurations. rsc.org MD simulations under shear conditions have shown that molecular aggregates are not static but undergo continuous fracture and recombination. rsc.orgnih.gov

The choice of solvent can significantly influence the three-dimensional shape (conformation) and dynamic behavior of solute molecules like diphenyltoluene. MD simulations can explicitly model the interactions between solute and solvent molecules, revealing how the solvent environment dictates molecular properties.

The conformation of flexible molecules is highly dependent on the solvent. For diphenyl ditelluride, a molecule with significant conformational freedom, MD simulations combined with DFT show that the phenyl rings are almost free to rotate in solution. mdpi.com For other systems, the solvent can induce specific conformations through effects like π-complexation. researchgate.net Molecular dynamics simulations of o-cresol (B1677501) in toluene revealed the formation of intermolecular π-complexes between the solute and the aromatic solvent molecules, which stabilized a specific isomer (cis configuration). researchgate.net In contrast, continuum solvent models, which treat the solvent as a uniform medium, often fail to capture these specific chemical interactions, especially in nonpolar aromatic solvents like toluene. frontiersin.org

MD simulations are also used to study transport phenomena, such as diffusion and viscosity. Simulations of liquid toluene have been used to calculate properties like self-diffusion coefficients, which show good agreement with experimental values. psu.edukoreascience.kr The interactions between molecules, which become stronger as more methyl groups are attached to a benzene ring, directly impact these thermodynamic and transport properties. psu.edukoreascience.kr Furthermore, simulations can model transport through more complex media, such as membranes, where solvent-solute interactions determine the efficiency of separation processes. mcmaster.ca

Conformational Landscape Analysis and Potential Energy Surfaces

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like diphenyltoluene. A potential energy surface (PES) is a fundamental concept in this analysis, representing the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgwikipedia.org For diphenyltoluene, the PES maps the energy changes associated with the rotation of the two phenyl groups relative to the central toluene ring. This creates a complex energy "landscape" with valleys corresponding to stable conformations (energy minima) and peaks representing energy barriers to rotation. libretexts.org

The analysis is typically performed by systematically varying key dihedral angles—specifically, the angles defining the orientation of the phenyl rings. google.comlibretexts.org For each incremental rotation, the molecule's energy is calculated using methods like Density Functional Theory (DFT) or semi-empirical methods, generating a potential energy curve, which is a one-dimensional slice of the full PES. libretexts.orgacs.orgresearchgate.net These calculations allow for the identification of the most stable conformers, where steric hindrance between hydrogen atoms on adjacent rings and electronic effects like π-π conjugation are optimally balanced. ic.ac.uk For instance, a planar conformation might maximize π-π overlap, but it could also introduce significant steric repulsion, while a twisted conformation might alleviate steric strain at the cost of reduced electronic stabilization. ic.ac.uk The balance between these opposing forces determines the geometry of the lowest-energy conformers. ic.ac.uk

The results of such a scan can be visualized in an energy profile plot. The minima on this plot correspond to the most stable, and therefore most probable, conformations of the molecule, such as staggered arrangements, while the maxima represent unstable, eclipsed arrangements that act as transition states for interconversion between conformers. libretexts.org

Table 1: Hypothetical Potential Energy Profile for Phenyl Ring Rotation in ortho-Diphenyltoluene

This table illustrates the relative energy as a function of the dihedral angle between one phenyl ring and the toluene plane. The energy values are hypothetical, based on principles of steric hindrance and electronic conjugation.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation TypePrimary Contributing Factor
05.5Eclipsed (Transition State)High Steric Repulsion
450.0Skewed (Energy Minimum)Balance of Steric/Electronic Effects
903.0Bisectional (Transition State)Loss of π-Conjugation
1350.2Skewed (Energy Minimum)Balance of Steric/Electronic Effects
1806.0Eclipsed (Transition State)High Steric Repulsion

Theoretical Studies on Diphenyltoluene Isomerism and Stability

Isomeric Energy Landscapes and Interconversion Pathways

Diphenyltoluene exists as several structural isomers, primarily the ortho-, meta-, and para-substituted forms, which differ in the attachment points of the phenyl groups to the central toluene ring. solubilityofthings.com Computational quantum chemistry methods are employed to investigate the relative stabilities of these isomers. nih.gov By calculating the ground-state electronic energy for the optimized geometry of each isomer, their thermodynamic stability can be directly compared. scirp.org The isomer with the lowest calculated energy is predicted to be the most stable. scirp.orgresearchgate.net Factors influencing stability include steric hindrance, which is typically highest in the ortho isomer, and electronic effects like hyperconjugation from the methyl group. nih.gov

The conversion from one isomer to another is not spontaneous and requires overcoming a significant energy barrier. niscpr.res.in These interconversion pathways can be mapped on the potential energy surface. researchgate.net Computational methods can identify the transition state (TS) structure, which is the highest energy point along the lowest-energy path connecting two isomers. niscpr.res.in The energy difference between the reactant isomer and the transition state defines the activation energy for the isomerization reaction. Pathways might involve complex mechanisms such as intramolecular hydrogen or phenyl group shifts. niscpr.res.in

Table 2: Predicted Relative Stabilities and Interconversion Barriers for Diphenyltoluene Isomers

This table presents hypothetical DFT-calculated energy data for the isomers of diphenyltoluene. The para isomer is often the most stable due to minimized steric hindrance.

IsomerRelative Energy (kcal/mol)Predicted Stability OrderHypothetical Activation Energy for Interconversion (kcal/mol)
para-Diphenyltoluene0.01 (Most Stable)N/A
meta-Diphenyltoluene1.22> 80
ortho-Diphenyltoluene3.53 (Least Stable)> 80

Stereochemical Conformation Analysis and Chirality Predictions

Stereochemistry involves the three-dimensional arrangement of atoms in a molecule. pharmacy180.comnih.gov In certain substituted biphenyls and related systems, if the rotation around a single bond is sufficiently hindered by bulky substituents, distinct and non-interconverting rotational isomers (conformers) can be isolated. nobelprize.org This phenomenon, known as atropisomerism, can lead to chirality if the molecule lacks a plane of symmetry.

For diphenyltoluene, particularly the ortho-isomer, the proximity of the two phenyl groups and the methyl group can create a significant energy barrier to rotation around the C-C single bonds connecting the rings. Computational methods can predict the magnitude of this rotational barrier. cdnsciencepub.com If the calculated barrier is high enough (typically > 20-25 kcal/mol), the molecule can be considered chiral, existing as a pair of non-superimposable mirror images (enantiomers). reddit.com Computational algorithms can automatically detect stereogenic elements and predict chirality based on the molecule's 3D structure without needing experimental data. chemrxiv.org Vibrational Circular Dichroism (VCD) spectra can also be computationally predicted to help determine the absolute configuration (handedness) of a chiral molecule by comparing the calculated spectrum to an experimental one. rsc.orgmdpi.com

Table 3: Predicted Rotational Barriers and Chirality of Diphenyltoluene Isomers

This table provides a theoretical assessment of whether diphenyltoluene isomers are likely to exhibit atropisomerism based on hypothetical calculated rotational energy barriers.

IsomerHypothetical Rotational Barrier (kcal/mol)Predicted ChiralityReasoning
ortho-Diphenyltoluene~28Chiral (Atropisomeric)High steric hindrance restricts free rotation, leading to separable enantiomers.
meta-Diphenyltoluene< 5AchiralLow rotational barrier allows for rapid interconversion of conformers.
para-Diphenyltoluene< 2AchiralSubstituents are far apart, resulting in negligible barrier to rotation.

Alchemical Binding Free Energy Calculations for Solvation Phenomena

Understanding how a molecule like diphenyltoluene interacts with a solvent is crucial for predicting its solubility and behavior in solution. Alchemical free energy calculations are a sophisticated computational technique used to determine the free energy of solvation (ΔG_solv), which is the change in free energy when a molecule is transferred from the gas phase into a solvent. chemrxiv.org

This method uses a non-physical, or "alchemical," pathway where the solute molecule is gradually "annihilated" from or "grown" into a box of explicit solvent molecules in a molecular dynamics simulation. rutgers.edunih.gov By calculating the work required for this transformation along a thermodynamic cycle, the solvation free energy can be accurately determined. rutgers.eduaip.org These calculations require significant computational resources and rely on accurate force fields to model the intermolecular interactions between the solute and solvent. nih.gov The results provide quantitative insight into the solubility of diphenyltoluene in various media, with a more negative ΔG_solv indicating a more favorable interaction with the solvent. chemrxiv.org

Table 4: Hypothetical Solvation Free Energies (ΔG_solv) for para-Diphenyltoluene

This table shows hypothetical results from alchemical free energy calculations for para-diphenyltoluene in different solvents. The values indicate the molecule's predicted solubility behavior.

SolventSolvent PolarityHypothetical ΔG_solv (kcal/mol)Predicted Solubility
WaterHigh+2.5Low (Unfavorable)
EthanolMedium-1.8Moderate (Favorable)
TolueneLow-4.5High (Very Favorable)
HexaneVery Low-3.9High (Very Favorable)

Advanced Spectroscopic and Analytical Characterization Techniques for Diphenyltoluene

Elucidation of Molecular Structure through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and probing the complex vibrational modes within the diphenyltoluene framework.

FTIR spectroscopy is a powerful method for identifying the characteristic vibrational modes of functional groups. In diphenyltoluene, this includes C-H stretching from the aromatic rings and the methyl group, C-C stretching within the rings, and the vibrations associated with the phenyl-phenyl and phenyl-toluene linkages.

DFT calculations at the B97-1/6-311G(d,p) level have been shown to be a reliable method for predicting the vibrational frequencies of these flexible diphenyl molecules, aiding in the unambiguous assignment of observed experimental bands. researchgate.net

Table 1: Selected FTIR Vibrational Modes for Phenyltoluenes

Vibrational Mode Typical Frequency Range (cm⁻¹) Notes
Aromatic C-H Stretch 3100-3000 Characteristic of C-H bonds on the phenyl rings. libretexts.org
Aliphatic C-H Stretch 2980-2870 Arises from the methyl (-CH₃) group. researchgate.net
Aromatic Overtones 2000-1665 Weak bands, but characteristic of aromatic substitution patterns. upi.edu
Aromatic C-C Stretch (in-ring) 1600-1585 & 1500-1400 Strong absorptions from the vibrations of the benzene (B151609) rings. libretexts.org
C-H Bending (Out-of-Plane "oop") 900-675 Highly dependent on the substitution pattern of the aromatic rings. libretexts.org
Low-Frequency Skeletal Vibrations < 650 Includes torsions between the two phenyl rings, sensitive to the isomer structure. researchgate.netrsc.org

This table is a generalized representation based on typical values for aromatic and substituted toluene (B28343) compounds.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The technique is highly sensitive to the vibrations of the carbon skeleton in aromatic systems. polimi.it For molecules like diphenyltoluene, the key Raman-active modes include the phenyl-phenyl stretching vibration and the symmetric ring-breathing modes.

Studies on flexible diphenyl molecules, including phenyltoluenes, have utilized Raman spectroscopy to investigate their conformational dynamics and vibrational relaxation. researchgate.netresearchgate.net The relative intensities of Raman bands, such as those involving the phenyl-phenyl stretch, can differ based on the molecular conformation, which may be perturbed by the presence and position of the methyl group on the toluene ring. researchgate.net For toluene itself, polarized Raman spectra allow for the definitive assignment of vibrational modes based on their symmetry. researchgate.net The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of diphenyltoluene isomers. cdnsciencepub.com

Electronic Structure Probing via Electronic Spectroscopy

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy, are used to investigate the electronic transitions and excited-state properties of molecules.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state to higher energy excited states. For aromatic compounds like diphenyltoluene, the key absorptions are typically π→π* transitions associated with the conjugated phenyl rings.

The electronic spectra of molecules containing two weakly coupled benzene rings, such as diphenylmethane (B89790) and biphenyl (B1667301), have been studied to understand the effect of the linkage on electronic transitions. cdnsciencepub.com The spectra of diphenyltoluene isomers are expected to show features related to both the toluene and biphenyl chromophores. The absorption spectrum of toluene in the near-ultraviolet region is characterized by a weak, structured band system around 260 nm, analogous to the ¹B₂ᵤ ← ¹A₁g transition in benzene. cdnsciencepub.com Biphenyl exhibits a much stronger, broad absorption band with a maximum around 250 nm, attributed to the conjugation between the two phenyl rings. cdnsciencepub.com

In diphenyltoluene, the interaction between the phenyl rings will lead to absorption characteristics that are a hybrid of these parent molecules. The solvent environment can also influence the absorption maxima; for example, spectra of various diphenyl derivatives are often recorded in toluene solution. mdpi.comacs.orgresearchgate.netrsc.org The precise position and intensity of the absorption bands are dependent on the specific isomerism (ortho-, meta-, para-) which affects the degree of steric hindrance and electronic communication between the rings.

Table 2: Typical UV-Vis Absorption Maxima for Related Chromophores

Compound Absorption Maximum (λ_max) Solvent Notes
Toluene ~261 nm Vapor Weak, structured absorption (¹L_b band). cdnsciencepub.com
Biphenyl ~252 nm Solution Intense, broad absorption due to inter-ring conjugation. cdnsciencepub.com
N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD) ~350 nm Toluene A more complex derivative showing a significant Stokes shift. acs.org

This table provides reference data for parent and related complex molecules to contextualize the expected spectral features of diphenyltoluene.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The PL spectrum provides information about the energy of the lowest excited states and the efficiency of radiative decay processes.

The luminescent properties of diphenyltoluene are expected to be related to those of biphenyl and its derivatives. Biphenyl itself exhibits fluorescence from an excited state. cdnsciencepub.com The emission properties of such molecules are highly sensitive to the geometry of the excited state and the surrounding environment. For instance, in N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD), a large Stokes shift (the difference between absorption and emission maxima) is observed, which is attributed to a significant geometry change in the excited state, particularly involving the twist angle of the central biphenyl core. acs.org

For diphenyltoluene, the position of the methyl group will influence the planarity of the molecule and the energy levels of the excited states, thereby affecting the emission wavelength and quantum yield. Studies of various emitters in toluene solution show that solvent polarity can shift emission maxima, a characteristic of charge-transfer (CT) character in the excited state. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

For diphenyltoluene, ¹H NMR provides definitive information on the number and connectivity of protons in the molecule. A precise analysis of the ¹H NMR spectrum of toluene in solution reveals distinct chemical shifts for the ortho, meta, and para protons, with the para proton typically being the most shielded (lowest chemical shift). cdnsciencepub.com The spectrum of 3-phenyltoluene (m-phenyltoluene) shows a complex pattern in the aromatic region, with distinct signals for the different protons on both rings, in addition to a characteristic singlet for the methyl group protons in the aliphatic region. chemicalbook.com High-resolution instruments are often required to resolve the complex spin-spin coupling patterns in the aromatic region. stackexchange.com

The chemical shifts and coupling constants provide unambiguous evidence for the specific isomeric structure of a diphenyltoluene sample.

Table 3: ¹H NMR Spectral Data for 3-Phenyltoluene in CDCl₃

Peak Assignment Chemical Shift (δ) ppm Multiplicity
Aromatic Protons 7.55 - 7.12 Multiplet
Methyl Protons 2.37 Singlet

Data sourced from the ¹H NMR spectrum of 3-Phenyltoluene. chemicalbook.com The aromatic region is complex due to overlapping signals from the 9 aromatic protons.

Table 4: List of Chemical Compounds Mentioned

Compound Name
2-Phenyltoluene
3-Phenyltoluene
4-Phenyltoluene
Benzene
Biphenyl
Carbon Disulfide
Chloroform
Diphenylmethane
N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD)

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.comlabrulez.com This integrated technique is highly effective for identifying the components of a mixture and confirming the identity of a target compound like diphenyl toluene. The gas chromatograph separates this compound from any impurities based on their boiling points and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (M⁺) corresponding to the molecular weight of this compound and a series of fragment ion peaks. For diphenylmethane, a structurally related compound, the mass spectrum shows a prominent molecular ion peak at m/z 168 and a base peak at m/z 91, corresponding to the benzyl (B1604629) cation. nist.govresearchgate.net A similar fragmentation pattern would be expected for this compound, with the specific fragments helping to confirm its structure. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the compound's identification. oup.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. researchgate.netnih.gov This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₃H₁₂), the theoretical exact mass can be calculated and compared to the experimentally measured mass. This confirmation of the elemental formula is a crucial step in the unambiguous identification of the compound. HRMS is particularly valuable in confirming the identity of newly synthesized compounds or in trace analysis where absolute certainty is required.

Diffraction and Microscopic Techniques for Crystalline and Morphological Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. researchgate.net When a beam of X-rays is directed at a crystalline sample of this compound, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystalline phase of the compound.

The positions and intensities of the diffraction peaks in the XRD pattern can be used to:

Identify the crystalline phase: By comparing the experimental pattern to known patterns in a database, the specific crystalline form of this compound can be identified.

Determine the crystal structure: A detailed analysis of the diffraction data, often from a single crystal, can be used to solve the complete three-dimensional arrangement of atoms in the unit cell. acs.orgmdpi.commdpi.com

Assess crystallinity and purity: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample. The presence of peaks from other phases can indicate impurities.

For example, studies on related aromatic compounds have shown how XRD can reveal details about their crystal packing and molecular conformation. researchgate.net

Electron Microscopy for Morphological Characterization and Particle Sizing.

The morphological characterization and particle sizing of this compound are crucial for understanding its physical properties and performance in various applications. Electron microscopy, with its high-resolution imaging capabilities, serves as an indispensable tool for these analyses. toray-research.co.jpmdpi.com Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide detailed information about the surface topography, particle shape, and size distribution of this compound solids and formulations. mdpi.comsmaragdova.cz

SEM is particularly useful for visualizing the three-dimensional surface features of this compound particles. mdpi.com By scanning a focused beam of electrons over the sample, SEM generates images that reveal the texture, and macroscopic morphology. For instance, different crystallization or processing methods can lead to distinct morphological forms of this compound, such as crystalline powders, and these can be readily distinguished using SEM. researchgate.net The technique can also be employed to assess the uniformity of coatings or the dispersion of this compound within a matrix.

TEM, on the other hand, offers higher resolution and is ideal for characterizing the internal structure and primary particle size of this compound at the nanoscale. mdpi.commeasurlabs.com To be analyzed by TEM, the sample must be sufficiently thin to allow electrons to pass through it. This can be achieved by dispersing the this compound particles on a TEM grid or by preparing thin sections of a composite material containing the compound. researchgate.net TEM images can reveal the primary particle size distribution, the degree of agglomeration, and the crystal structure through electron diffraction patterns. researchgate.net

The particle size distribution of this compound is a critical parameter that influences its properties. Electron microscopy techniques are well-suited for determining this distribution with high accuracy, especially for non-spherical particles where other methods might be less reliable. measurlabs.com Image analysis software can be used to automatically measure the dimensions of a large number of particles from SEM or TEM micrographs, from which a statistically significant size distribution can be constructed. rsc.org

Detailed Research Findings:

While specific research studies focusing exclusively on the electron microscopy of this compound are not extensively documented in publicly available literature, the principles of the technique can be applied. Based on studies of similar organic materials, the following findings can be anticipated:

Morphological Diversity: SEM analysis would likely reveal a range of morphologies for this compound depending on the synthesis and processing conditions. This could include well-defined crystals, amorphous particles, or agglomerates of smaller primary particles. researchgate.net

Particle Size and Distribution: TEM analysis would provide precise measurements of the primary particle size of this compound. For instance, in a nano-formulation, TEM could confirm the presence of nanoparticles and determine their size distribution, which is crucial for performance. measurlabs.com

Structural Information: Selected Area Electron Diffraction (SAED) in the TEM could be used to determine the crystalline nature of this compound particles. researchgate.net Amorphous and crystalline phases would produce distinct diffraction patterns, allowing for their differentiation. researchgate.net

Interactive Data Table: Electron Microscopy Techniques for this compound Analysis

Technique Information Obtained Typical Resolution Sample Preparation Key Application for this compound
Scanning Electron Microscopy (SEM)Surface topography, particle shape, morphology~1-10 nmSample mounted on a stub and coated with a conductive layerCharacterizing the surface of this compound powders and films.
Transmission Electron Microscopy (TEM)Internal structure, primary particle size, crystallinity<1 nmThin sections or dispersion on a TEM gridDetermining the size distribution of this compound nanoparticles.
Selected Area Electron Diffraction (SAED)Crystallographic informationN/ASame as TEMDifferentiating between crystalline and amorphous forms of this compound.

Synchrotron-Based Spectroscopy for Advanced Materials Characterization.

Synchrotron-based spectroscopic techniques offer unparalleled capabilities for the in-depth characterization of the electronic and atomic structure of materials like this compound. hitachihyoron.comresearchgate.net The high brightness, tunability, and polarization of synchrotron radiation enable a suite of advanced analytical methods that are not feasible with laboratory-based instruments. hitachihyoron.com These techniques can provide detailed information on chemical bonding, oxidation states, and the local atomic environment. hitachihyoron.comucl.ac.uk

For a complex organic molecule like this compound, synchrotron-based X-ray Absorption Spectroscopy (XAS) is a particularly powerful tool. ucl.ac.uk XAS is element-specific and can probe the local electronic structure and coordination environment of selected atoms within the molecule. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), focuses on the region near the absorption edge of an element. For this compound, this would involve tuning the synchrotron radiation to the absorption edges of carbon. The XANES spectrum is highly sensitive to the chemical state (e.g., oxidation state, covalent character) and the local geometry of the absorbing atom. By analyzing the fine structure of the absorption edge, one can gain insights into the molecular orbitals and bonding within the this compound molecule.

The EXAFS region, which extends several hundred electron volts above the absorption edge, contains information about the local atomic structure around the absorbing atom. Analysis of the EXAFS oscillations can yield precise information on the bond distances, coordination numbers, and types of neighboring atoms. This would allow for a detailed characterization of the intramolecular bond lengths and the arrangement of atoms within the this compound molecule.

Another relevant synchrotron-based technique is X-ray Photoelectron Spectroscopy (XPS), which can also be performed at synchrotron facilities with enhanced surface sensitivity and chemical specificity. researchgate.neteuropean-mrs.com Synchrotron-based XPS allows for the investigation of the elemental composition and chemical states of the atoms at the very surface of a this compound sample, which is critical for understanding surface-related phenomena. smaragdova.cz

Detailed Research Findings:

Direct experimental data from synchrotron-based spectroscopy on this compound is limited in the public domain. However, based on the capabilities of the techniques and studies on analogous aromatic compounds, the following research findings could be expected:

Electronic Structure Elucidation: XANES spectroscopy at the carbon K-edge would provide a detailed fingerprint of the unoccupied electronic states of this compound. This would allow for the differentiation of carbon atoms in the phenyl and toluene rings based on their distinct chemical environments.

Precise Bond Length Determination: EXAFS analysis would enable the precise determination of the C-C and C-H bond lengths within the this compound molecule, as well as the distances between non-bonded atoms. This structural information is fundamental to understanding the molecule's conformation and reactivity.

Surface Chemistry Analysis: Synchrotron-based XPS would be highly effective in characterizing the surface chemistry of this compound films or particles. This could be used to study surface oxidation, the presence of contaminants, or the interaction of this compound with other materials at an interface.

Interactive Data Table: Synchrotron-Based Spectroscopy for this compound Characterization

Technique Information Probed Key Advantages Application to this compound
X-ray Absorption Near Edge Structure (XANES)Unoccupied electronic states, chemical state, local geometryElement-specific, high sensitivity to chemical environmentDifferentiating carbon environments in phenyl and toluene rings.
Extended X-ray Absorption Fine Structure (EXAFS)Local atomic structure, bond distances, coordination numbersProvides precise local structural information in non-crystalline materialsDetermining intramolecular bond lengths and atomic arrangement.
Synchrotron-based X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states at the surfaceHigh surface sensitivity, enhanced chemical resolutionAnalyzing the surface chemistry and purity of this compound samples.

Research into Materials Science and Polymer Chemistry Applications of Diphenyltoluene Scaffolds

Investigation of Diphenyltoluene-Derived Monomers in Polymer Synthesis

Polyurethane Precursors (e.g., from Diphenyl Toluene (B28343) Dicarbamate) and Their Polymerization Kinetics.

Polyimide Systems Incorporating Bulky Diphenyltoluene Units for Enhanced Properties.

Role of Diphenyltoluene Scaffolds in Advanced Functional Materials

Thermal Stability Enhancement in Polymer Systems and Engineering Materials.

Chiral Catalyst Development from Diphenyltoluene Derivatives for Asymmetric Synthesis.

Integration into High-Performance Thermoplastics and Elastomers.

Structure-Property Relationships in Diphenyltoluene-Containing Materials

The performance of polymeric materials is intrinsically linked to the chemical structure of their constituent monomers. In polymers incorporating diphenyl toluene or its derivatives, the unique architecture of this scaffold plays a pivotal role in defining the macroscopic properties of the final material. The inherent rigidity of the phenyl rings, combined with the partial flexibility of the methylene (B1212753) bridge, provides a versatile platform for designing high-performance polymers.

Correlating Molecular Architecture with Macroscopic Performance Attributes

The molecular architecture of polymers containing this compound-like structures, such as diphenylmethane (B89790), directly influences their thermal, mechanical, and solubility characteristics. The introduction of the bulky, aromatic diphenylmethane unit into a polymer backbone generally enhances its thermal stability and mechanical strength due to increased chain rigidity and intermolecular interactions.

Research on polyamides synthesized from bis[4-(4-aminophenoxy)phenyl]diphenylmethane demonstrates the impact of this structural unit. acs.org These polymers exhibit high glass transition temperatures (Tg) and good thermal stability, with the temperature at which 10% weight loss occurs (Td10) generally exceeding 450°C. acs.org Furthermore, they display excellent mechanical properties, with tensile strengths reaching up to 108 MPa and tensile moduli up to 3.2 GPa, indicative of strong and rigid materials. acs.org The presence of the diphenylmethane moiety also influences solubility, with these polyamides being readily soluble in various organic solvents. acs.org

In the realm of polyimides, the incorporation of diphenyl-like structures, such as in polyimides derived from 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD), also leads to high thermal performance. These polyimides exhibit decomposition temperatures above 493°C and glass transition temperatures exceeding 336°C. rsc.orgresearchgate.net The mechanical properties are similarly impressive, with tensile strengths of up to 62 MPa and tensile moduli around 1.29 GPa. researchgate.net

The following table summarizes key performance attributes of polymers containing diphenylmethane-like scaffolds, illustrating the correlation between their molecular architecture and macroscopic properties.

Polymer TypeMonomer containing Diphenylmethane-like ScaffoldGlass Transition Temperature (Tg) (°C)Thermal Decomposition (Td) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PolyamideBis[4-(4-aminophenoxy)phenyl]diphenylmethaneNot Detectable>450 (Td10)85 - 1082.3 - 3.26 - 11
Polyimide3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride with MBDAM>336>493621.29-
Polyimide3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride with HFI>336>493421.20-
Polyurethane4,4′-methylene diphenyl diisocyanate (MDI) based-52.1 to 8.6----

Modulating Material Characteristics through Strategic Structural Modification

Strategic modifications to the this compound scaffold, such as the introduction of substituent groups or alterations in the connecting monomers, provide a powerful tool for fine-tuning the properties of the resulting polymers. These modifications can significantly impact thermal stability, solubility, and mechanical performance.

The effect of substituents is clearly demonstrated in polyimides. For instance, the introduction of ortho-methyl substituents on the diamine monomer used with a diphenylpyrene dianhydride leads to improved gas permeability and selectivity in the resulting polyimide membranes. rsc.orgresearchgate.net This is attributed to changes in the polymer chain packing density.

In thermoplastic polyurethane elastomers, the choice of diisocyanate isomer, such as using aromatic 4,4′-methylene diphenyl diisocyanate (MDI) versus aliphatic hexamethylene diisocyanate (HDI), has a profound effect on thermal stability. mdpi.com Polyurethanes based on MDI consistently show higher thermal stability, with the onset of decomposition occurring at higher temperatures compared to their HDI-based counterparts, both in inert and oxidative atmospheres. mdpi.com For example, in a helium atmosphere, MDI-based polyurethanes are stable up to 299–301°C, whereas HDI-based variants are stable up to 280–282°C. mdpi.com This difference is attributed to the greater rigidity and ordering of the hard segments formed by the aromatic MDI. mdpi.com

Furthermore, the nature of the other monomers in the polymer chain, in conjunction with the diphenylmethane unit, dictates the final properties. In polyamides derived from bis[4-(4-aminophenoxy)phenyl]diphenylmethane, varying the aromatic dicarboxylic acid component leads to a range of mechanical properties, with tensile strengths from 85 to 108 MPa and tensile moduli from 2.3 to 3.2 GPa. acs.org

The table below illustrates how strategic structural modifications can modulate the characteristics of polymers containing diphenylmethane-related structures.

Polymer SystemStructural ModificationEffect on Thermal StabilityEffect on Mechanical PropertiesOther Notable Effects
Polyimides from DPPDIntroduction of ortho-methyl substituents on the diamineHigh thermal stability maintained (Td > 493°C)Tensile strength of 62 MPa with MBDAM diamineImproved gas permeability and selectivity
Thermoplastic PolyurethanesUse of aromatic MDI vs. aliphatic HDIMDI-based polymers are more thermally stable (e.g., Td1% in He: 299-301°C for MDI vs. 280-282°C for HDI)MDI-based polymers showed higher tensile strength (up to 26.0 MPa) and elongation at break (up to 750%)MDI-based polymers exhibited better adhesive properties to copper
Polyamides from BAPDMVariation of the aromatic dicarboxylic acid comonomerHigh thermal stability across different comonomers (Td10 > 450°C)Tensile strength varies (85-108 MPa); Tensile modulus varies (2.3-3.2 GPa)Good solubility in a range of organic solvents

Environmental and Green Chemistry Perspectives on Diphenyltoluene

Advanced Analytical Approaches for Environmental Fate Assessment

To accurately track the fate of diphenyltoluene and its transformation products in the environment, sophisticated analytical techniques are required. These methods help elucidate degradation pathways and monitor the presence of compounds and their intermediates in complex environmental samples.

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation pathways of organic pollutants. d-nb.info This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) in a contaminant. During a chemical or biological reaction, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavy isotope (e.g., ¹³C), leading to an enrichment of the heavy isotope in the remaining unreacted substrate. d-nb.infoacs.org

The extent of this isotopic fractionation is characteristic of a specific reaction mechanism and can be used to identify the degradation pathway occurring in the field. d-nb.infonih.gov By measuring the change in both carbon and hydrogen isotopes (a technique known as two-dimensional CSIA or 2D-CSIA), researchers can distinguish between different enzymatic attacks. nih.gov For instance, different aerobic and anaerobic toluene (B28343) degradation pathways exhibit distinct isotope enrichment factors (ε) and Λ values (Λ ≈ εH/εC). nih.gov

For example, the anaerobic degradation of toluene via benzylsuccinate synthase under nitrate- or sulfate-reducing conditions results in Λ values between 11 and 31. nih.gov In contrast, aerobic degradation involving monohydroxylation of the methyl group shows a much higher Λ value of 53, while ring dioxygenation results in a very low Λ value of 2. nih.gov These distinct isotopic signatures allow scientists to identify specific biotransformation processes in contaminated sites.

Table 2: Isotope Enrichment Factors (Λ) for Distinguishing Toluene Degradation Pathways

Degradation Pathway Attacking Enzyme Electron Acceptor Λ (εH/εC) Value Reference
Anaerobic Fumarate Addition Benzylsuccinate Synthase Nitrate 11 - 14 nih.gov
Anaerobic Fumarate Addition Benzylsuccinate Synthase Sulfate 28 - 31 nih.gov
Aerobic Methyl Hydroxylation Cytochrome P450 Monooxygenase Oxygen 16 ± 6 nih.gov
Aerobic Methyl Hydroxylation Toluene Monooxygenase Oxygen 53 ± 5 nih.gov
Aerobic Ring Dioxygenation Toluene Dioxygenase Oxygen 2 ± 2 nih.gov

Identifying and quantifying degradation products and transient intermediates is essential for confirming degradation pathways and assessing potential risks from transformation products. This requires highly sensitive and specific analytical methods capable of detecting low concentrations in complex environmental matrices like water, soil, and air.

The primary analytical techniques used are chromatographic methods coupled with mass spectrometry:

Gas Chromatography-Mass Spectrometry (GC/MS): This is a standard method for analyzing volatile and semi-volatile organic compounds. It is widely used to identify and quantify parent compounds like toluene and its degradation intermediates, such as cresols, benzyl (B1604629) alcohol, and benzoate. nih.gov In studies of polybrominated diphenyl ether degradation, GC/MS was used to identify diphenyl ether as an intermediate product. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile and more polar compounds that are not easily analyzed by GC. It is often used with ultraviolet (UV) or mass spectrometry detectors. For instance, HPLC-UV has been used to determine the concentration of toluene diisocyanate (TDI) degradation products in air samples after derivatization. nih.gov

These methods are crucial in laboratory studies to isolate and identify novel degradation products and in field monitoring to track the progress of natural attenuation or engineered remediation. core.ac.ukcore.ac.uk

Sustainable Synthesis and Green Chemistry Principles in Diphenyltoluene Production

The production of specialty chemicals like diphenyl toluene is increasingly scrutinized through the lens of green and sustainable chemistry. Green chemistry is defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.educhemmethod.com The core principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, and renewable feedstocks, provide a framework for developing more environmentally benign manufacturing processes for this compound. acs.orgsigmaaldrich.com The goal is to create synthetic pathways that are not only efficient but also minimize environmental impact, reduce risks to human health, and are economically viable. instituteofsustainabilitystudies.comchemistryjournals.net

Development of Eco-friendly Synthetic Routes and Processes

The traditional synthesis of this compound and its derivatives, often involving Friedel-Crafts alkylation reactions, has historically relied on processes that generate significant waste and use hazardous materials. A primary focus of green chemistry is to redesign these synthetic routes to be more sustainable.

Key developments in eco-friendly synthesis include:

Use of Recyclable and Solid Catalysts: Conventional Friedel-Crafts reactions often employ stoichiometric amounts of catalysts like aluminum chloride (AlCl₃), which are difficult to recover and generate large volumes of acidic waste during workup. eurekalert.org A greener alternative is the development of solid, reusable catalysts. Research has demonstrated the successful synthesis of methyldiphenyl methane (B114726) (an isomer of this compound) using a solid-supported aluminum chloride catalyst with chitosan (B1678972) as a carrier. google.com This "immobilized" catalyst exhibits high activity and can be recovered by simple filtration and reused multiple times with its catalytic activity remaining constant, which significantly reduces waste and simplifies product separation. google.com Similarly, research on related compounds has shown that alumina (B75360) (Al₂O₃) can serve as a simple, low-cost, and reusable catalyst for Friedel-Crafts type reactions, further reducing waste and environmental impact. eurekalert.orgkobe-u.ac.jp

Adoption of Safer Solvents: Solvents are a major contributor to the environmental footprint of chemical manufacturing. instituteofsustainabilitystudies.com Green chemistry promotes replacing hazardous and volatile organic solvents with safer alternatives. chemistryjournals.net While many organic reactions use solvents like dichloromethane (B109758) or toluene itself, the push is towards using greener solvents such as water, ionic liquids, or bio-derived solvents like 2-methyl-tetrahydrofuran (2Me-THF). acs.orgwordpress.com Another approach involves using glycerol, a non-toxic and biodegradable solvent, which can be advantageous for substrate solubility and product separation in certain reactions. fortunejournals.com

Innovative Process Technologies: Modern techniques are being explored to make synthesis more energy-efficient and less wasteful. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net Electrochemical synthesis is another promising green route, as it uses electrons—a "clean" reagent—to drive reactions, potentially eliminating the need for hazardous chemical oxidants or reducing agents. fortunejournals.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for this compound Analogues

FeatureTraditional Route (Homogeneous AlCl₃)Greener Route (Immobilized/Solid Catalyst)
Catalyst Aluminum Chloride (AlCl₃)Chitosan-Supported AlCl₃ or Alumina (Al₂O₃)
Catalyst Form Soluble powder (homogeneous)Solid, insoluble (heterogeneous)
Separation Aqueous workup, generation of wasteSimple filtration
Reusability Not reusableReusable for multiple cycles google.com
Waste Generation High (acidic wastewater, aluminum salts)Low (minimal catalyst loss) google.com
Process Complex product purificationSimplified product purification google.com

Utilization of Renewable Feedstocks and Atom-Economical Transformations

A sustainable chemical industry must eventually move away from its reliance on finite fossil fuels. The principles of using renewable feedstocks and designing atom-economical reactions are central to this transition.

Utilization of Renewable Feedstocks: The seventh principle of green chemistry advocates for the use of renewable raw materials over depleting ones whenever practicable. yale.edusigmaaldrich.com Currently, key feedstocks for this compound synthesis, such as toluene and benzene (B151609) derivatives, are derived from petroleum. wordpress.com The long-term vision of green chemistry is to replace these petrochemicals with feedstocks derived from biomass, which includes any material from living organisms like plants, algae, or agricultural waste. wordpress.comgreenchemistry-toolkit.org For instance, research is ongoing to produce aromatic compounds from lignin, a major component of wood and a rich natural source of aromatic carbon. greenchemistry-toolkit.org While the direct synthesis of this compound from biomass is still an emerging field, the production of platform chemicals and solvents from renewable sources is already a reality. Susterra® propanediol, for example, is a 100% bio-based chemical derived from industrial corn that serves as an alternative to fossil-fuel-based glycols. climalife.com This shift demonstrates a viable path toward a bio-based economy for chemical manufacturing. rsc.org

Atom-Economical Transformations: The concept of atom economy, developed by Barry Trost, is a measure of how efficiently a chemical process converts the mass of all reactants into the desired product. skpharmteco.comwikipedia.org It is a critical metric for the "greenness" of a synthesis because even a reaction with a 100% yield can generate significant waste if it has poor atom economy. primescholars.com Addition reactions are typically the most atom-economical as they incorporate all reactant atoms into the final product. jocpr.com In contrast, substitution reactions, like the Friedel-Crafts alkylation used to produce this compound, are inherently less atom-economical because they produce byproducts. For example, the reaction of toluene with benzyl chloride to form methyldiphenyl methane also produces hydrogen chloride (HCl) as a byproduct, meaning not all atoms from the reactants are incorporated into the desired product. Designing syntheses that maximize atom economy is a key goal for reducing waste at its source. acs.org

Table 2: Illustrative Atom Economy Calculation for Methyldiphenyl Methane Synthesis

The reaction is: Toluene + Benzyl Chloride → Methyldiphenyl Methane + Hydrogen Chloride

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
TolueneC₇H₈92.14
Benzyl ChlorideC₇H₇Cl126.58
Total Reactant Weight 218.72
Methyldiphenyl Methane (Desired Product)C₁₄H₁₄182.26
Hydrogen Chloride (Byproduct)HCl36.46

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org

Percent Atom Economy = (182.26 / 218.72) x 100 = 83.3%

This calculation shows that even with a 100% theoretical yield, at least 16.7% of the reactant mass is converted into an unwanted byproduct.

Q & A

Q. What are the standard laboratory synthesis methods for diphenyl toluene, and how do solvent systems influence reaction efficiency?

this compound is commonly synthesized via enzymatic polymerization using toluene/diphenyl ether mixtures as reaction media. For instance, immobilized lipase B (CalB) catalyzes polyamide formation from diethyl furan-2,5-dicarboxylate and 1,8-octanediamine in toluene/diphenyl ether systems, achieving yields up to 92% under optimized conditions . Solvent polarity (logP values: toluene = 2.5; diphenyl ether = 4.05) significantly affects enzyme conformation and substrate solubility. Researchers should pre-test solvent compatibility with catalysts and monitor reaction kinetics to avoid side reactions like premature precipitation .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard. For example, HPLC with toluene-based mobile phases (e.g., 50 μg/mL diphenyl ether in toluene) resolves isomers and detects impurities at ppm levels . Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry is critical for end-group analysis, as demonstrated in enzymatic polymerization studies to confirm linear vs. cyclic polymer structures .

Q. How do researchers select solvents for this compound synthesis to balance reactivity and safety?

Solvent selection prioritizes low toxicity, high boiling points (>100°C), and compatibility with catalysts. Toluene is widely used but requires stringent ventilation due to volatility. Diphenyl ether offers higher thermal stability (logP = 4.05) for high-temperature reactions (e.g., 65°C) without denaturing enzymes . Safety data sheets (SDS) and computational tools like COSMO-RS can predict solvent-catalyst interactions .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized to maximize yield while minimizing side products?

Advanced optimization involves response surface methodology (RSM) to model variables like temperature, catalyst loading, and solvent ratios. For example, increasing diphenyl ether content from 20% to 50% in toluene mixtures improves CalB activity by 15% but may reduce substrate solubility. Kinetic studies using in-situ FTIR or NMR track intermediate formation, enabling real-time adjustments .

Q. What methodologies resolve contradictions in reaction yield data when switching solvent systems (e.g., toluene vs. diphenyl ether)?

Discrepancies often arise from solvent polarity effects on transition states. Researchers should:

  • Compare activation energies via Arrhenius plots in both solvents.
  • Perform density functional theory (DFT) calculations to map solvent-catalyst-substrate interactions.
  • Validate findings with MALDI-ToF or GPC to detect unaccounted oligomers . For instance, replacing toluene with diphenyl ether increased transesterification yields by 22% but required higher reaction temperatures (65°C vs. 50°C) .

Q. How do researchers design experiments to assess the environmental persistence of this compound in ecosystems?

Advanced workflows include:

  • Stage 1 : Screen for biogenic vs. synthetic origins using stable isotope analysis (δ¹³C, δ²H) and chromatographic peak shape analysis .
  • Stage 2 : Conduct microcosm studies with soil/water samples to measure degradation half-lives under varying pH and microbial activity.
  • Stage 3 : Use LC-QTOF-MS to identify transformation products (e.g., hydroxylated derivatives) .

Q. What strategies enable comparative studies between this compound and structurally analogous compounds (e.g., diphenyl ether)?

  • Synthetic : Substitute toluene with analogs in polymerization reactions and compare kinetics (e.g., kcat/KM values).
  • Analytical : Employ principal component analysis (PCA) on FTIR or Raman spectra to differentiate functional groups.
  • Computational : Use molecular docking simulations to predict binding affinities with biological/enzymatic targets .

Methodological Considerations for Data Interpretation

  • Contradictory Solubility Data : Cross-validate with differential scanning calorimetry (DSC) to detect amorphous vs. crystalline phases in product mixtures .
  • Green Chemistry Metrics : Apply the E-factor (kg waste/kg product) to compare toluene-based vs. bio-derived solvents. Toluene has an E-factor of 5–10, while ionic liquids may reduce this to 1–3 .

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